

Spectroscopic Profile of 2,3,6-Trifluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trifluorobenzaldehyde**

Cat. No.: **B035312**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2,3,6-Trifluorobenzaldehyde** (CAS No. 104451-70-9). Due to the limited availability of specific experimental data for the 2,3,6-isomer in publicly accessible databases, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on established principles and data from structurally related compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of this important fluorinated aromatic aldehyde.

Introduction

2,3,6-Trifluorobenzaldehyde is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The strategic placement of three fluorine atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in the synthesis of novel therapeutic agents and advanced materials. Accurate spectroscopic characterization is paramount for its application in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted and known spectroscopic data for **2,3,6-Trifluorobenzaldehyde** and its close isomer, 2,4,6-Trifluorobenzaldehyde, for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **2,3,6-Trifluorobenzaldehyde**.

Trifluorobenzaldehyde. The ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **2,3,6-Trifluorobenzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.2 - 10.4	Singlet (or fine multiplet)	-	Aldehydic Proton (CHO)
~7.0 - 7.5	Multiplet		Aromatic Proton (H-4)
~6.8 - 7.2	Multiplet		Aromatic Proton (H-5)

Note: Chemical shifts are predicted for a CDCl_3 solvent. The aldehyde proton may exhibit small couplings to the fluorine atoms. The aromatic protons will show complex splitting patterns due to H-H and H-F couplings.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2,3,6-Trifluorobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~185 - 190	Carbonyl Carbon (C=O)
~155 - 165 (d, JC-F)	Fluorine-bearing Aromatic Carbons (C-2, C-3, C-6)
~110 - 130	Non-fluorinated Aromatic Carbons (C-1, C-4, C-5)

Note: Chemical shifts are predicted for a CDCl_3 solvent. Carbons bonded to fluorine will appear as doublets with large coupling constants (¹J_{C-F}). Other carbons will also exhibit smaller C-F couplings.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for **2,3,6-Trifluorobenzaldehyde**

Chemical Shift (δ , ppm)	Assignment
-110 to -140	Aromatic Fluorines

Note: Chemical shifts are relative to a standard such as CFCI_3 . The spectrum is expected to show three distinct signals, each exhibiting coupling to the other fluorine nuclei and to the aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum of **2,3,6-Trifluorobenzaldehyde** will be characterized by strong absorptions corresponding to the carbonyl and C-F bonds.

Table 4: Predicted Infrared (IR) Absorption Data for **2,3,6-Trifluorobenzaldehyde**

Wavenumber (cm^{-1})	Intensity	Assignment
~3050 - 3100	Weak to Medium	Aromatic C-H Stretch
~2820, ~2720	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700 - 1720	Strong	Carbonyl (C=O) Stretch
~1580 - 1620	Medium to Strong	Aromatic C=C Stretch
~1100 - 1300	Strong	C-F Stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **2,3,6-Trifluorobenzaldehyde** is expected to yield a prominent molecular ion peak and characteristic fragment ions.

Table 5: Predicted Mass Spectrometry Fragmentation Data for **2,3,6-Trifluorobenzaldehyde**

m/z	Proposed Fragment Ion	Neutral Loss
160	$[C_7H_3F_3O]^{+}\cdot$	-
159	$[C_7H_2F_3O]^{+}$	$H\cdot$
131	$[C_6H_2F_3]^{+}$	$CHO\cdot$
112	$[C_5H_2F_2]^{+}$	$CHO\cdot, F\cdot$

Note: The molecular ion at m/z 160 corresponds to the molecular weight of **2,3,6-Trifluorobenzaldehyde** (160.10 g/mol). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.

Experimental Protocols

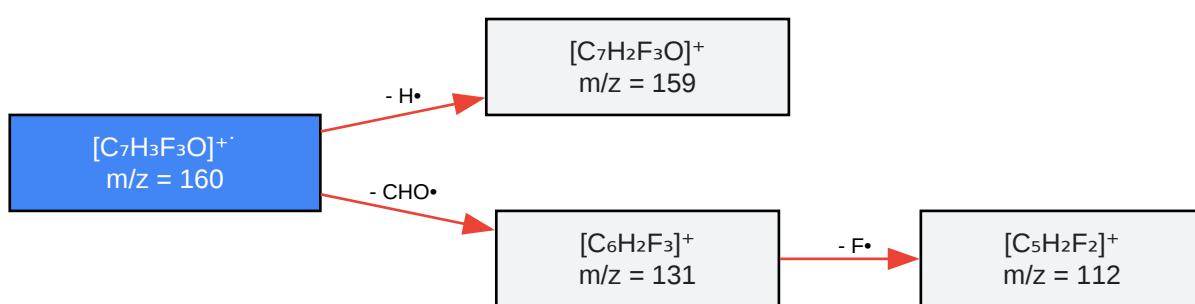
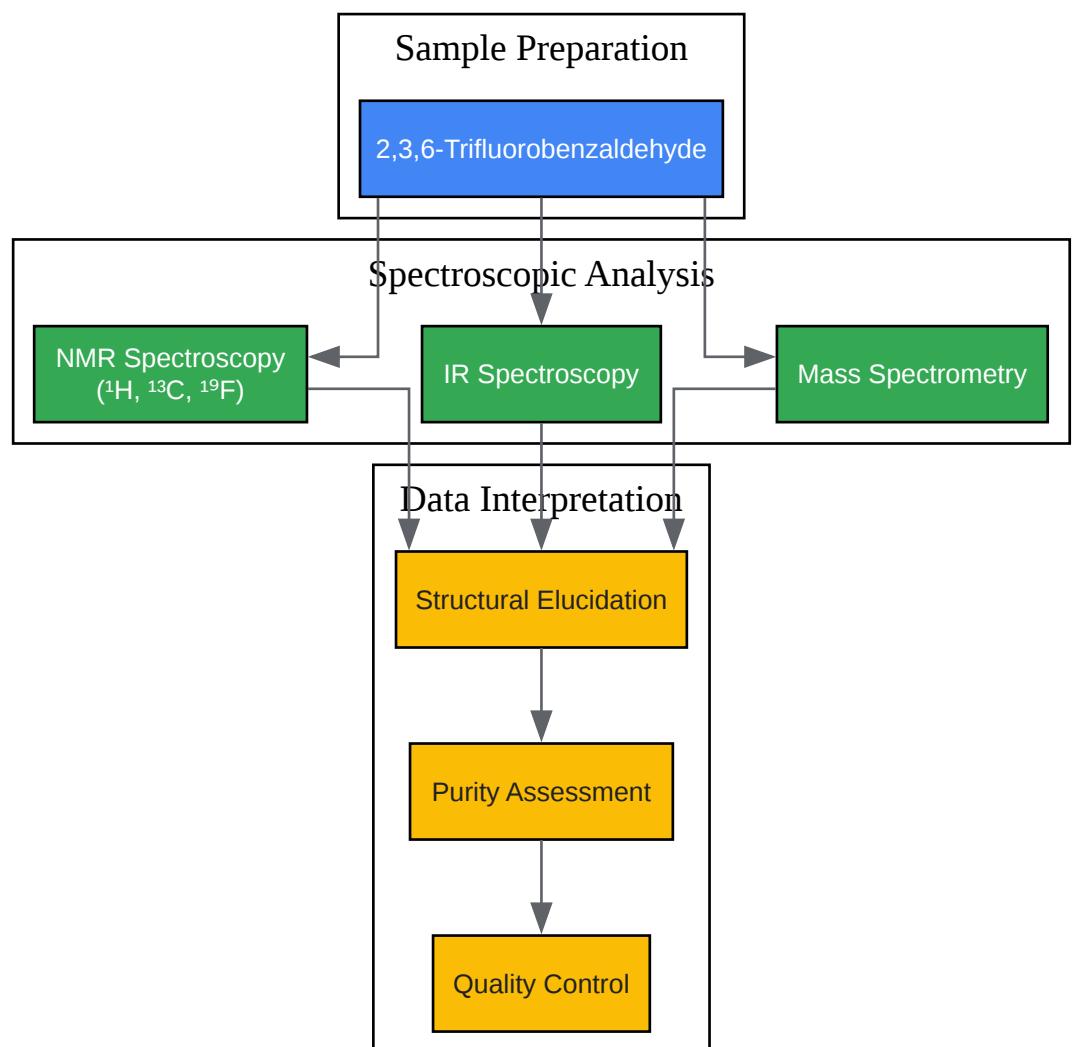
The following are generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized for the available instrumentation.

NMR Spectroscopy

A sample of **2,3,6-Trifluorobenzaldehyde** (5-10 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , DMSO- d_6 ; ~0.6 mL) containing a small amount of tetramethylsilane (TMS) as an internal standard for 1H and ^{13}C NMR. For ^{19}F NMR, an external or internal reference standard (e.g., $CFCl_3$) is used. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the liquid or solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement.



Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in

a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-400.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted mass spectrometry fragmentation pathway for **2,3,6-Trifluorobenzaldehyde**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,3,6-Trifluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b035312#spectroscopic-data-for-2-3-6-trifluorobenzaldehyde-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com